Cas no 1861941-88-9 (3-{[(4-Bromo-3-methylphenyl)methyl]amino}-1lambda6-thietane-1,1-dione)
![3-{[(4-Bromo-3-methylphenyl)methyl]amino}-1lambda6-thietane-1,1-dione structure](https://ja.kuujia.com/scimg/cas/1861941-88-9x500.png)
3-{[(4-Bromo-3-methylphenyl)methyl]amino}-1lambda6-thietane-1,1-dione 化学的及び物理的性質
名前と識別子
-
- EN300-738715
- 3-{[(4-bromo-3-methylphenyl)methyl]amino}-1lambda6-thietane-1,1-dione
- 1861941-88-9
- 3-{[(4-Bromo-3-methylphenyl)methyl]amino}-1lambda6-thietane-1,1-dione
-
- インチ: 1S/C11H14BrNO2S/c1-8-4-9(2-3-11(8)12)5-13-10-6-16(14,15)7-10/h2-4,10,13H,5-7H2,1H3
- InChIKey: JVKWCANUEIAVDE-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1C)CNC1CS(C1)(=O)=O
計算された属性
- せいみつぶんしりょう: 302.99286g/mol
- どういたいしつりょう: 302.99286g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 326
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
3-{[(4-Bromo-3-methylphenyl)methyl]amino}-1lambda6-thietane-1,1-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-738715-0.5g |
3-{[(4-bromo-3-methylphenyl)methyl]amino}-1lambda6-thietane-1,1-dione |
1861941-88-9 | 95.0% | 0.5g |
$946.0 | 2025-03-11 | |
Enamine | EN300-738715-0.25g |
3-{[(4-bromo-3-methylphenyl)methyl]amino}-1lambda6-thietane-1,1-dione |
1861941-88-9 | 95.0% | 0.25g |
$906.0 | 2025-03-11 | |
Enamine | EN300-738715-2.5g |
3-{[(4-bromo-3-methylphenyl)methyl]amino}-1lambda6-thietane-1,1-dione |
1861941-88-9 | 95.0% | 2.5g |
$1931.0 | 2025-03-11 | |
Enamine | EN300-738715-0.1g |
3-{[(4-bromo-3-methylphenyl)methyl]amino}-1lambda6-thietane-1,1-dione |
1861941-88-9 | 95.0% | 0.1g |
$867.0 | 2025-03-11 | |
Enamine | EN300-738715-5.0g |
3-{[(4-bromo-3-methylphenyl)methyl]amino}-1lambda6-thietane-1,1-dione |
1861941-88-9 | 95.0% | 5.0g |
$2858.0 | 2025-03-11 | |
Enamine | EN300-738715-10.0g |
3-{[(4-bromo-3-methylphenyl)methyl]amino}-1lambda6-thietane-1,1-dione |
1861941-88-9 | 95.0% | 10.0g |
$4236.0 | 2025-03-11 | |
Enamine | EN300-738715-0.05g |
3-{[(4-bromo-3-methylphenyl)methyl]amino}-1lambda6-thietane-1,1-dione |
1861941-88-9 | 95.0% | 0.05g |
$827.0 | 2025-03-11 | |
Enamine | EN300-738715-1.0g |
3-{[(4-bromo-3-methylphenyl)methyl]amino}-1lambda6-thietane-1,1-dione |
1861941-88-9 | 95.0% | 1.0g |
$986.0 | 2025-03-11 |
3-{[(4-Bromo-3-methylphenyl)methyl]amino}-1lambda6-thietane-1,1-dione 関連文献
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1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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3-{[(4-Bromo-3-methylphenyl)methyl]amino}-1lambda6-thietane-1,1-dioneに関する追加情報
3-{[(4-Bromo-3-methylphenyl)methyl]amino}-1lambda6-thietane-1,1-dione: A Comprehensive Overview
The compound with CAS No. 1861941-88-9, known as 3-{[(4-Bromo-3-methylphenyl)methyl]amino}-1lambda6-thietane-1,1-dione, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which combines a thietane dione core with a substituted phenyl group. The thietane dione moiety is a five-membered ring containing two oxygen atoms, while the 4-bromo-3-methylphenyl group introduces both electronic and steric effects that can influence the compound's reactivity and biological activity.
Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of anti-tumor agents. Researchers have found that the thietane dione framework can act as a scaffold for various bioactive molecules, making it a valuable target for synthetic chemists. The bromo and methyl substituents on the phenyl ring further enhance the compound's versatility, allowing for fine-tuning of its properties to suit specific therapeutic applications.
From a synthetic perspective, the preparation of 3-{[(4-Bromo-3-methylphenyl)methyl]amino}-1lambda6-thietane-1,1-dione involves a multi-step process that typically begins with the synthesis of the thietane dione precursor. This precursor is then subjected to nucleophilic substitution or coupling reactions to introduce the phenylmethylamino group. The use of advanced catalytic systems and green chemistry principles has significantly improved the efficiency and sustainability of these reactions.
In terms of physical properties, this compound exhibits a high degree of stability under physiological conditions, which is crucial for its potential use in pharmaceutical applications. Its solubility profile has also been optimized through careful design, ensuring that it can be effectively delivered to target sites within the body. Recent spectroscopic studies have provided deeper insights into its electronic structure, revealing that the conjugation between the thietane dione and phenyl groups plays a key role in determining its optical properties.
The biological activity of 3-{[(4-Bromo-3-methylphenyl)methyl]amino}-1lambda6-thietane-1,1-dione has been extensively studied in vitro and in vivo models. Preclinical data suggest that it exhibits potent anti-proliferative effects against various cancer cell lines, potentially through modulation of key signaling pathways involved in cell growth and apoptosis. Additionally, its ability to inhibit bacterial growth has opened up new avenues for its application in antimicrobial therapies.
Looking ahead, ongoing research is focused on further elucidating the mechanism of action of this compound and exploring its potential for clinical translation. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its development into a viable therapeutic agent. As our understanding of this compound continues to grow, it holds promise as a versatile tool in both basic research and applied sciences.
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